molecular formula C13H19N3O2 B11798184 Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate

Cat. No.: B11798184
M. Wt: 249.31 g/mol
InChI Key: XRMNHOGTTAQXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2. It is a derivative of nicotinic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate can be synthesized through a multi-step process. One common method involves the reaction of methyl 6-chloronicotinate with 1-methylpiperazine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 80°C for 9 hours. The product is then purified by column chromatography to yield the desired compound with a high yield of 90.4% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while oxidation can lead to the formation of various oxidized derivatives.

Scientific Research Applications

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. For example, it has been studied for its potential as an enzyme inhibitor, where it binds to the active site of the enzyme and prevents its activity. The piperazine ring plays a crucial role in this interaction by providing a suitable binding conformation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(4-methylpiperazin-1-yl)nicotinate
  • 4-(4-Methylpiperazin-1-yl)benzoic acid
  • N-Methylpiperazine derivatives

Uniqueness

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate is unique due to its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and drug development .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

methyl 4-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-10-8-12(14-9-11(10)13(17)18-3)16-6-4-15(2)5-7-16/h8-9H,4-7H2,1-3H3

InChI Key

XRMNHOGTTAQXAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.